
2-フェニルプロパン-1-アミン塩酸塩
概要
説明
BMPEA(塩酸塩)は、β-メチルフェネチルアミン塩酸塩としても知られており、フェネチルアミン類に属する有機化合物です。これはアンフェタミンの位置異性体であり、アンフェタミンと一部の薬理学的特性を共有しています。 BMPEA(塩酸塩)は、特定の栄養補助食品で見つかっており、その興奮作用が知られています .
科学的研究の応用
BMPEA (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on trace amine-associated receptors, particularly TAAR1.
Medicine: Investigated for its potential stimulant effects and compared with other phenethylamines.
Industry: Found in some dietary supplements, although its use is controversial due to safety concerns.
Safety and Hazards
2-Phenylpropan-1-amine hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .
作用機序
BMPEA(塩酸塩)は、主にヒトのトレースアミン関連受容体1(TAAR1)の作動薬として効果を発揮します。この受容体は、神経伝達物質の放出を調節するのに関与しており、興奮作用に関連付けられています。 TAAR1との化合物の相互作用は、ドーパミン、ノルエピネフリン、セロトニンなどのモノアミンの放出増加につながり、興奮作用に貢献します .
類似化合物の比較
BMPEA(塩酸塩)は、特にアンフェタミンなどの他のフェネチルアミンと類似しています。 それは、その特定の位置異性体とTAAR1との相互作用においてユニークです。他の類似した化合物には以下が含まれます。
アンフェタミン: 興奮作用を共有しますが、異なる位置異性体を持っています。
フェネチルアミン: 興奮作用がそれほど顕著でないクラスの母体化合物。
メタンフェタミン: 異なる化学構造を持つより強力な興奮剤。
BMPEA(塩酸塩)は、その特定の受容体相互作用と特定の栄養補助食品の存在によって際立っており、規制上の精査につながっています .
生化学分析
Biochemical Properties
2-Phenylpropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as a sympathomimetic agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 2-Phenylpropan-1-amine hydrochloride inhibits MAO, leading to an increase in the levels of monoamines such as norepinephrine and dopamine. This inhibition results in enhanced neurotransmission and stimulation of the central nervous system .
Cellular Effects
2-Phenylpropan-1-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate adrenergic receptors, leading to increased cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This activation can result in changes in gene expression and metabolic processes, such as glycogenolysis and lipolysis .
Molecular Mechanism
The molecular mechanism of 2-Phenylpropan-1-amine hydrochloride involves its action as an indirect sympathomimetic agent. It induces the release of norepinephrine from presynaptic neurons, which then binds to adrenergic receptors on target cells. This binding activates downstream signaling pathways, leading to various physiological effects. Additionally, 2-Phenylpropan-1-amine hydrochloride can inhibit the reuptake of norepinephrine, further prolonging its action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylpropan-1-amine hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 2-Phenylpropan-1-amine hydrochloride can lead to adaptive changes in cellular function, such as receptor desensitization and downregulation .
Dosage Effects in Animal Models
The effects of 2-Phenylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound can stimulate the central nervous system, leading to increased alertness and reduced fatigue. At high doses, it can cause toxic effects such as hypertension, tachycardia, and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to elicit a physiological response, and exceeding this dose can lead to adverse effects .
Metabolic Pathways
2-Phenylpropan-1-amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by hepatic enzymes, including cytochrome P450 (CYP2D6). The metabolic process involves hydroxylation and deamination, leading to the formation of inactive metabolites that are excreted in the urine. The compound’s metabolism can affect its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 2-Phenylpropan-1-amine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), facilitating its uptake into neurons and other cells .
Subcellular Localization
The subcellular localization of 2-Phenylpropan-1-amine hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm of neurons, where it can interact with intracellular targets such as vesicular monoamine transporters (VMAT). These interactions are essential for the compound’s ability to modulate neurotransmitter release and reuptake .
準備方法
合成経路と反応条件
BMPEA(塩酸塩)は、2-フェニルプロピオニトリルの触媒的接触水素化によって合成できます。この反応は、純粋な無水エタノール中で、3当量の塩酸を用いて、炭素担持パラジウム(Pd/C)を触媒として用います。 最終生成物は、塩酸塩として抽出され、融点は123〜124℃です .
工業的生産方法
BMPEA(塩酸塩)の工業的生産方法は、文献ではあまりよく文書化されていません。 合成は、通常、触媒的接触水素化や抽出プロセスなどの標準的な有機合成技術を含み、工業用目的にスケールアップできます。
化学反応の分析
反応の種類
BMPEA(塩酸塩)は、次のようなさまざまな化学反応を起こします。
酸化: 対応するケトンまたはカルボン酸を生成するために酸化できます。
還元: この化合物は、第二級アミンを生成するために還元できます。
置換: 特にアミノ基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬を置換反応に使用できます。
生成される主な生成物
酸化: ケトンまたはカルボン酸。
還元: 第二級アミン。
置換: BMPEAのアルキル化またはアシル化誘導体。
科学研究への応用
BMPEA(塩酸塩)は、科学研究にいくつかの応用があります。
化学: 検出方法の開発における分析化学の参照物質として使用されます。
生物学: 特にTAAR1のトレースアミン関連受容体への影響について研究されています。
医学: その潜在的な興奮作用について調査され、他のフェネチルアミンと比較されています。
類似化合物との比較
BMPEA (hydrochloride) is similar to other phenethylamines, particularly amphetamine. it is unique in its specific positional isomerism and its interaction with TAAR1. Other similar compounds include:
Amphetamine: Shares stimulant properties but has a different positional isomerism.
Phenethylamine: The parent compound of the class, with less pronounced stimulant effects.
Methamphetamine: A more potent stimulant with a different chemical structure.
BMPEA (hydrochloride) stands out due to its specific receptor interactions and its presence in certain dietary supplements, which has led to regulatory scrutiny .
特性
IUPAC Name |
2-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVYOCJBEXSCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942557 | |
| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20388-87-8, 52991-03-4 | |
| Record name | Benzeneethanamine, β-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20388-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylpropylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, beta-methyl-, hydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
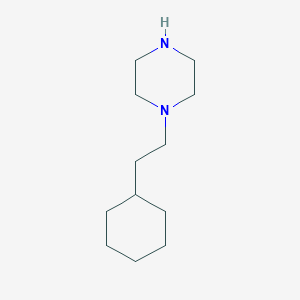
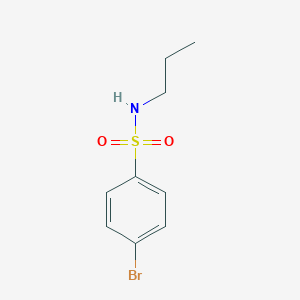

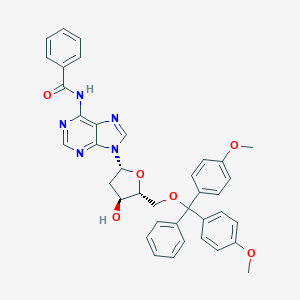
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
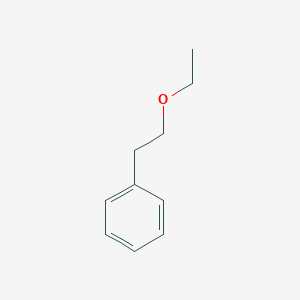

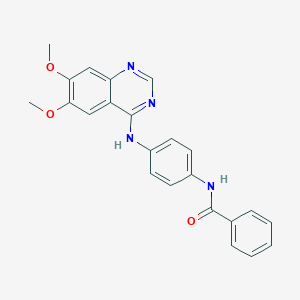

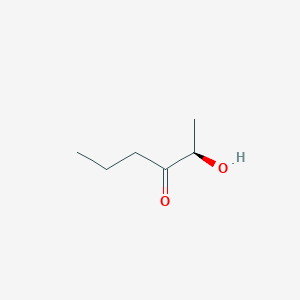
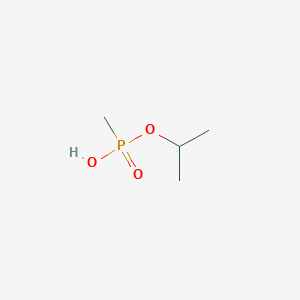
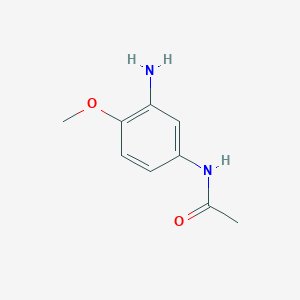
![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)

